REACTION_CXSMILES
|
P(Cl)(Cl)[Cl:2].C(NC(C)C)(C)C.[CH:12]([N:15]([PH:19][N:20]([CH:24]([CH3:26])[CH3:25])[CH:21]([CH3:23])[CH3:22])[CH:16]([CH3:18])[CH3:17])([CH3:14])[CH3:13].C(O)C>C1(C)C=CC=CC=1>[CH:24]([N:20]([P:19]([N:15]([CH:12]([CH3:14])[CH3:13])[CH:16]([CH3:17])[CH3:18])[Cl:2])[CH:21]([CH3:23])[CH3:22])([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)PN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3.01 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to proceed for several days
|
Type
|
FILTRATION
|
Details
|
After filtering the mixture
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C)C)P(Cl)N(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |